molecular formula C15H13F3O2 B3094050 4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol CAS No. 1253188-22-5

4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol

Cat. No.: B3094050
CAS No.: 1253188-22-5
M. Wt: 282.26 g/mol
InChI Key: PZUDYOVZXZBMBO-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzyl alcohol structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol typically involves the reaction of 4-benzyloxybenzaldehyde with trifluoromethylating agents under specific reaction conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and selectivity towards its targets, leading to various biological effects .

Comparison with Similar Compounds

4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol can be compared with other similar compounds, such as:

    4-Benzyloxybenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)benzyl alcohol: Lacks the benzyloxy group, leading to variations in reactivity and applications.

    4-Benzyloxy-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an alcohol group, affecting its chemical behavior and uses.

The presence of both the benzyloxy and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that can be advantageous in various research and industrial applications.

Properties

IUPAC Name

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUDYOVZXZBMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(hydroxymethyl)-3-(trifluoromethyl)phenol (for a preparation see Intermediate 17)(3.86 g, 20.1 mmol) in ethanol (80 mL) was added benzyl bromide (2.4 ml, 20.2 mmol, Aldrich) and then 2 M sodium hydroxide (11 ml, 22 mmol). The mixture was stirred at ambient temperature overnight under nitrogen. The solvent was removed in vacuo to leave an aqueous suspension. The residue was partitioned between dichloromethane (100 ml) and water (100 ml). The phases were separated and the aqueous phase extracted with dichloromethane (50 ml). The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo to leave an oil. The residue was loaded in dichloromethane and purified on silica 100 g using 0-100% ethyl acetate-cyclohexane. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a white solid (4.68 g);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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